Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate
Overview
Description
Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H10ClF3N2O2 . It has an average mass of 294.658 Da and a monoisotopic mass of 294.038300 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H10ClF3N2O2, an average mass of 294.658 Da, and a monoisotopic mass of 294.038300 Da .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate and related compounds have been extensively studied for their synthesis and structural analysis, highlighting their potential in various scientific research applications. For instance, the synthesis and crystal structure of chlorophyll derivatives with a β-diketonate moiety, achieved through Claisen condensation, demonstrate the chemical's utility in modifying organic molecules for enhanced absorption properties (Kinoshita et al., 2013). Additionally, the regioselective role of the hydrazide moiety in forming complex pyrrole–pyrazole systems underscores its significance in the development of novel heterocyclic compounds (Attanasi et al., 2001).
Cytotoxicity and Antimicrobial Activities
Research into the cytotoxicity and utility of certain derivatives for synthesizing new heterocycles reveals promising biological activities, including potential anticancer properties (Hegazi et al., 2010). Such studies are pivotal for the discovery of new therapeutic agents.
Catalysis and Polymerization
Investigations into the reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes reveal insights into the catalysis and copolymerization processes, providing a foundation for developing advanced materials with tailored properties (Williams et al., 2005).
Stereoselective Synthesis
The stereoselective synthesis of optical isomers demonstrates the compound's utility in producing enantiomerically pure substances, essential for pharmaceutical applications and fine chemical synthesis (Kluson et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVSIPGGUOVJA-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35229-84-6 | |
Record name | Acetic acid, chloro((3-(trifluoromethyl)phenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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